molecular formula C6H13ClN2O3 B1305610 Ethyl 2-(2-aminoacetamido)acetate hydrochloride CAS No. 2087-41-4

Ethyl 2-(2-aminoacetamido)acetate hydrochloride

Cat. No.: B1305610
CAS No.: 2087-41-4
M. Wt: 196.63 g/mol
InChI Key: DNIFIBGXDGNBHN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoacetamido)acetate hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3. It is known for its versatility and stability, making it a valuable substance in various research and industrial applications . This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-aminoacetamido)acetate hydrochloride typically involves the reaction of ethyl glycinate hydrochloride with glycine ethyl ester hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-aminoacetamido)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(2-aminoacetamido)acetate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminoacetamido)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active molecules. It may also interact with cellular receptors and enzymes, modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

  • Ethyl 2-amidinoacetate hydrochloride
  • Ethyl glycinate hydrochloride
  • Glycine ethyl ester hydrochloride

Comparison: Ethyl 2-(2-aminoacetamido)acetate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a distinct combination of reactivity and stability, making it particularly valuable in research and industrial applications .

Properties

IUPAC Name

ethyl 2-[(2-aminoacetyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-2-11-6(10)4-8-5(9)3-7;/h2-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIFIBGXDGNBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385139
Record name ethyl 2-(2-aminoacetamido)acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2087-41-4
Record name 2087-41-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(2-aminoacetamido)acetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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